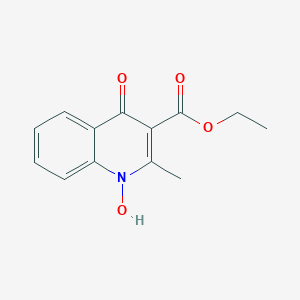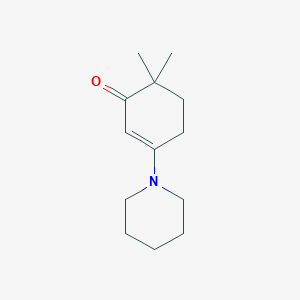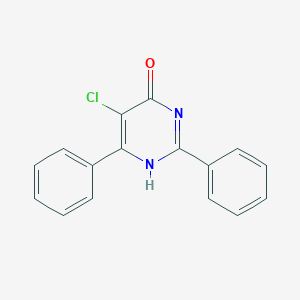
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a chemical compound with a unique structure that includes a quinoline ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its distinctive properties and reactivity, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves the reaction of anilines with malonic acid equivalents. Other methods include the reaction of anthranilic acid derivatives or alternative methods such as Methods C and D .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylate groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial and anticancer properties . Additionally, it has applications in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate can be compared with other similar compounds such as 4-hydroxy-2-quinolones and their derivatives . These compounds share a similar quinoline ring structure but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds:- 4-Hydroxy-2-quinolones
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
These compounds are known for their diverse applications in medicinal chemistry, including their use as antimicrobial and anticancer agents .
Propiedades
Fórmula molecular |
C13H13NO4 |
|---|---|
Peso molecular |
247.25g/mol |
Nombre IUPAC |
ethyl 1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)11-8(2)14(17)10-7-5-4-6-9(10)12(11)15/h4-7,17H,3H2,1-2H3 |
Clave InChI |
VMHWBGQENVYJHO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)O)C |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}cyclohexanol](/img/structure/B372858.png)












